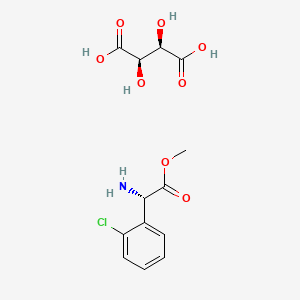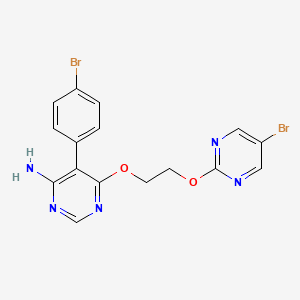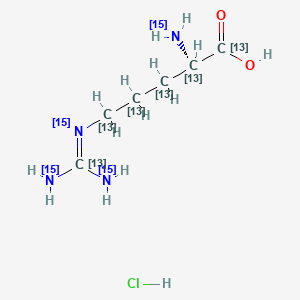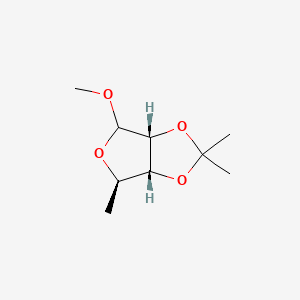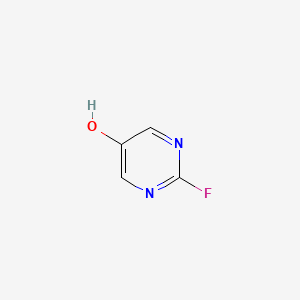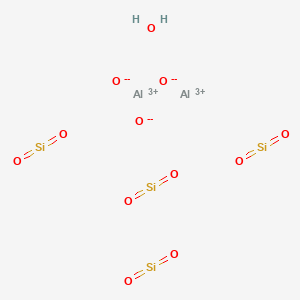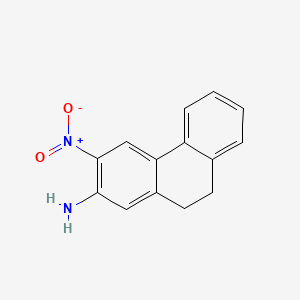
16-Oxoprometaphanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Oxoprometaphanine is an organic compound with the chemical formula C20H23NO6 and a molecular weight of 373.4 g/mol . It is a yellow crystalline solid that dissolves in some organic solvents to form deep red solutions . This compound is widely used in the fluorescent dye industry, particularly as a marker in fluorescence microscopy to study the distribution and transport of biomolecules in cells and tissues .
Aplicaciones Científicas De Investigación
16-Oxoprometaphanine has several scientific research applications:
Mecanismo De Acción
Target of Action
16-Oxoprometaphanine is a complex organic compound with a chemical structure of C16H9NO The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that this compound belongs to the class of tyrosine alkaloids . Alkaloids typically interact with a variety of enzymes and receptors in the body, but the specific pathways influenced by this compound remain to be determined.
Pharmacokinetics
Some properties such as its predicted density (142±01 g/cm3) and boiling point (6164±550 °C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.
Result of Action
It’s known that the compound is used in the fluorescence dye industry and can serve as a marker in fluorescence microscopy for studying the distribution and transport of biomolecules in cells and tissues . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well studied. Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound. For instance, it’s recommended to store the compound at 2-8℃ , suggesting that temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
16-Oxoprometaphanine plays a role in biochemical reactions, particularly as a marker in fluorescence microscopy for studying the distribution and transport of biomolecules in cells and tissues
Cellular Effects
This compound has profound therapeutic effects, particularly within the research of various cancer types. It’s used in the study of biomolecular distribution and transport in cells and tissues
Transport and Distribution
This compound is used to study the distribution and transport of biomolecules in cells and tissues
Métodos De Preparación
16-Oxoprometaphanine can be synthesized through various methods. One common method involves the reaction of benzoyl azide with 3-(2-pyridyl)propionic acid sodium salt . By altering the reaction conditions and the ratio of reactants, different derivatives of this compound can be synthesized . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
16-Oxoprometaphanine undergoes several types of chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, as well as catalysts and specific temperature and pressure conditions . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparación Con Compuestos Similares
16-Oxoprometaphanine is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
16-Oxohasubanonine: Another hasubanan alkaloid obtained from Stephania japonica.
Stephasunoline: A hasubanan alkaloid that can be converted into metaphanine via prometaphanine.
These compounds share similar structural features but differ in their specific chemical properties and applications .
Propiedades
IUPAC Name |
(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLACZJGCNXVIAX-NXXCRTJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
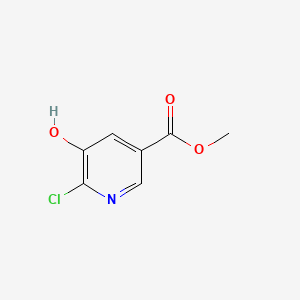

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
